REACTION_SMILES
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[C:1]([C:2]#[CH:3])(=[O:4])[O:5][CH3:6].[CH2:7]([Li:8])[CH2:9][CH2:10][CH3:11].[CH3:12][O:13][c:14]1[cH:15][cH:16][c:17]([CH:18]=[O:19])[cH:20][cH:21]1.[Cl-:22].[NH4+:23].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[C:1]([C:2]#[C:3][CH:18]([c:17]1[cH:16][cH:15][c:14]([O:13][CH3:12])[cH:21][cH:20]1)[OH:19])(=[O:4])[O:5][CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(=O)C#CC(O)c1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |